Patchouli alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Properties:

Studies suggest that patchouli alcohol may possess anti-inflammatory and antioxidant properties. These properties could be beneficial in various conditions, including skin photoaging caused by UV radiation. A study published in the journal "Mediators of Inflammation" found that topical application of patchouli alcohol in mice exposed to UV radiation accelerated skin lesion recovery and downregulated the expression of matrix metalloproteinases (MMPs) associated with wrinkling []. Additionally, research published in "Molecules" suggests that patchouli alcohol may act as a PXR (pregnane X receptor) agonist, potentially contributing to its anti-inflammatory effects [].

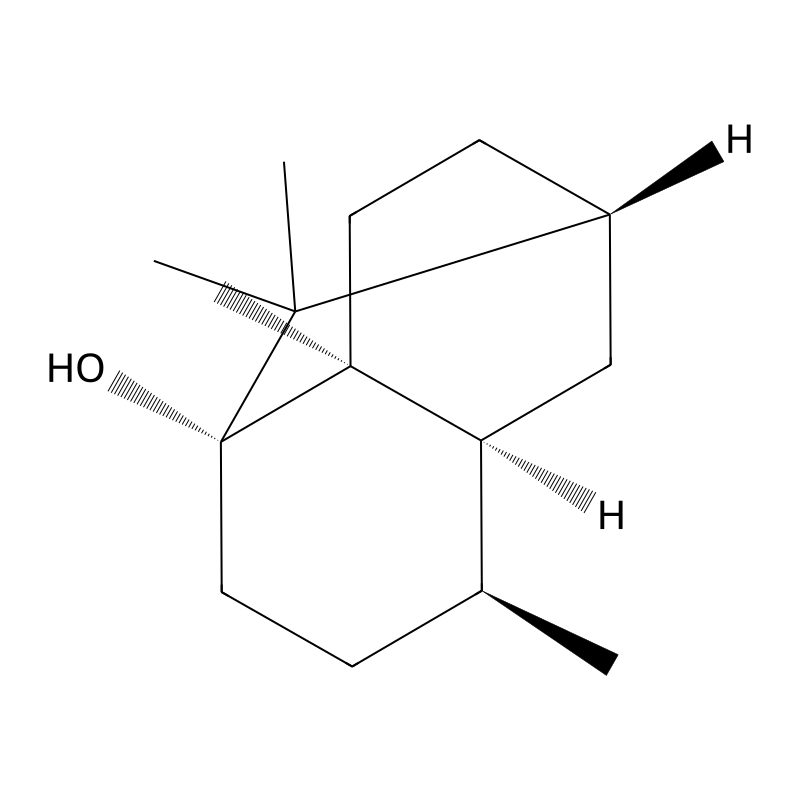

Patchouli alcohol is a natural sesquiterpene alcohol primarily derived from the essential oil of the patchouli plant (Pogostemon cablin). It is characterized by its distinctive earthy and woody aroma, making it a popular component in perfumery and aromatherapy. The molecular formula of patchouli alcohol is C15H26O, and its structure features a bicyclic arrangement, which contributes to its unique olfactory properties. This compound is not only valued for its fragrance but also possesses various biological activities, making it significant in both traditional and modern applications.

Studies suggest that patchouli alcohol possesses various biological activities. It exhibits antibacterial, antifungal, and antiviral properties []. The mechanism for these actions is not fully elucidated, but it might involve disrupting the cell membranes of pathogens []. Additionally, patchouli alcohol seems to have anti-inflammatory and antioxidant effects, potentially contributing to wound healing and protection against UV radiation damage [, ]. However, further research is needed to understand the precise mechanisms behind these effects.

Patchouli alcohol is generally considered safe for topical use at low concentrations. However, some individuals might experience skin irritation or allergic reactions []. Detailed data on oral or inhalation toxicity is limited. As with any new substance, it is advisable to consult a healthcare professional before using patchouli alcohol topically, especially for individuals with sensitive skin or underlying health conditions.

- Oxidation: Patchouli alcohol can be oxidized to form patchouli aldehyde or other derivatives.

- Esterification: It can react with acids to form esters, which are often used in fragrance formulations.

- Dehydration: Under acidic conditions, patchouli alcohol can lose water to form alkenes.

These reactions are crucial for modifying its properties for various applications in the fragrance and cosmetic industries.

Research has indicated that patchouli alcohol exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that patchouli alcohol possesses antimicrobial effects against various bacteria and fungi, making it a potential candidate for natural preservatives in cosmetics and food products .

- Anti-inflammatory Effects: It has been noted for its anti-inflammatory properties, which could be beneficial in therapeutic applications .

- Antioxidant Activity: Patchouli alcohol has demonstrated antioxidant capabilities, contributing to its potential use in skincare products to combat oxidative stress .

Several methods exist for synthesizing patchouli alcohol:

- Extraction from Natural Sources: The most common method involves steam distillation of patchouli oil, which contains approximately 30-50% patchouli alcohol .

- Microbial Fermentation: Recent advances have explored using genetically modified yeast to produce patchouli alcohol from renewable biomass through metabolic engineering techniques .

- Chemical Synthesis: Various synthetic routes have been developed, including asymmetric total synthesis involving multiple steps such as Michael reactions and cyclization processes .

Patchouli alcohol is widely used across various industries:

- Fragrance Industry: It is a key ingredient in perfumes, soaps, and other scented products due to its rich aroma.

- Cosmetics: Due to its antimicrobial and anti-inflammatory properties, it is incorporated into skincare formulations.

- Pharmaceuticals: Its biological activities suggest potential uses in therapeutic applications, particularly in anti-inflammatory and antimicrobial treatments.

Patchouli alcohol shares similarities with several other sesquiterpenes. Here are some comparable compounds:

| Compound | Molecular Formula | Notable Characteristics |

|---|---|---|

| Vetiverol | C15H26O | Derived from vetiver oil; known for its earthy scent |

| Farnesol | C15H24O | Found in many essential oils; has floral notes |

| Bisabolol | C15H26O | Known for its soothing properties; used in cosmetics |

| Cedrol | C15H26O | Characteristic cedarwood scent; used in fragrances |

Uniqueness of Patchouli Alcohol

Patchouli alcohol stands out due to its unique combination of fragrance profile and biological activity. While many sesquiterpenes share similar structures, the specific arrangement of atoms in patchouli alcohol contributes to its distinctive scent and functional properties. Its dual role as both a fragrance component and a bioactive compound makes it particularly valuable in both the cosmetic and therapeutic sectors.

The biosynthesis of patchouli alcohol in Pogostemon cablin occurs through a complex network of metabolic pathways that ultimately convert simple carbon precursors into this valuable sesquiterpene alcohol. The pathway begins with the mevalonate pathway, which serves as the primary route for sesquiterpene precursor synthesis in the cytoplasm of plant cells [1] [2].

Mevalonate Pathway

The mevalonate pathway represents the foundational biosynthetic route for patchouli alcohol production in Pogostemon cablin [3]. This pathway initiates with acetyl-coenzyme A as the sole carbon source and proceeds through a series of enzymatic reactions to generate the essential building blocks for sesquiterpene synthesis [4]. The pathway begins with the condensation of two acetyl-coenzyme A molecules by acetyl-coenzyme A acetyltransferase to form acetoacetyl-coenzyme A [5]. Subsequently, hydroxymethylglutaryl-coenzyme A synthase catalyzes the condensation of acetoacetyl-coenzyme A with another acetyl-coenzyme A molecule to produce hydroxymethylglutaryl-coenzyme A [5].

The rate-limiting step of the mevalonate pathway involves hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the reduction of hydroxymethylglutaryl-coenzyme A to mevalonate [1] [5]. This enzyme represents a critical control point for regulating the flux of carbon toward sesquiterpene biosynthesis. Following this reduction, mevalonate undergoes sequential phosphorylation by mevalonate kinase and phosphomevalonate kinase to form mevalonate diphosphate [5]. The final step in the mevalonate pathway involves mevalonate diphosphate decarboxylase, which converts mevalonate diphosphate to isopentenyl diphosphate [6] [5].

Sesquiterpene Biosynthesis

The conversion of isopentenyl diphosphate to patchouli alcohol requires the coordinated action of several key enzymes in the sesquiterpene biosynthetic pathway [7] [8]. Isopentenyl diphosphate isomerase catalyzes the reversible isomerization of isopentenyl diphosphate to dimethylallyl diphosphate, providing the two essential five-carbon building blocks for sesquiterpene synthesis [8] [9]. Farnesyl pyrophosphate synthase then catalyzes the condensation of one dimethylallyl diphosphate molecule with two isopentenyl diphosphate molecules to generate farnesyl diphosphate, the universal precursor for all sesquiterpenes [1] [2].

The final and most critical step in patchouli alcohol biosynthesis involves patchoulol synthase, a sesquiterpene synthase that catalyzes the cyclization of farnesyl diphosphate to form patchouli alcohol and other related sesquiterpenes [9] [10]. This enzyme exhibits the systematic name farnesyl-diphosphate diphosphate-lyase and catalyzes the reaction: farnesyl diphosphate plus water yields patchouli alcohol plus diphosphate [10]. The patchoulol synthase from Pogostemon cablin demonstrates multi-product activity, generating not only patchouli alcohol but also additional sesquiterpenes including beta-patchoulene, trans-beta-caryophyllene, alpha-bulnesene, and guaia-5,11-diene [11].

Molecular Characterization of Key Enzymes

Recent molecular studies have identified and characterized multiple genes encoding enzymes involved in patchouli alcohol biosynthesis within the Pogostemon cablin genome [12] [1] [5]. Transcriptome analysis has revealed the presence of twelve unigenes encoding six different enzymes participating in the mevalonate pathway, including two acetyl-coenzyme A acetyltransferase genes, one hydroxymethylglutaryl-coenzyme A synthase gene, four hydroxymethylglutaryl-coenzyme A reductase genes, three mevalonate kinase genes, one phosphomevalonate kinase gene, and one mevalonate diphosphate decarboxylase gene [5].

The farnesyl pyrophosphate synthase gene from Pogostemon cablin has been cloned and functionally characterized, demonstrating cytoplasmic localization and the ability to complement lethal farnesyl pyrophosphate synthase deletion mutations in yeast [1] [2]. Transient overexpression of this gene in Pogostemon cablin leaves resulted in approximately forty-seven percent increase in patchouli alcohol content, highlighting its critical role in regulating sesquiterpene biosynthesis [1] [2].

The genome of Pogostemon cablin contains a remarkable tandem gene cluster encoding seven patchoulol synthase genes located on chromosome forty-nine [13]. These genes exhibit high protein sequence similarities ranging from ninety-seven point seven four percent to one hundred percent and are derived from tandem duplications of approximately thirty kilobase regions [13]. All seven tandemly duplicated patchoulol synthase genes show high expression levels, and their collective expression correlates positively with patchouli alcohol content across different patchouli accessions [13].

| Table 1: Key Enzymes Involved in Patchouli Alcohol Biosynthesis | |||

|---|---|---|---|

| Enzyme | EC Number | Function | Pathway |

| Acetyl-CoA acetyltransferase | EC 2.3.1.9 | Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA | MVA pathway |

| HMG-CoA synthase | EC 2.3.3.10 | Catalyzes the condensation of acetoacetyl-CoA with acetyl-CoA to form HMG-CoA | MVA pathway |

| HMG-CoA reductase | EC 1.1.1.34 | Catalyzes the reduction of HMG-CoA to mevalonate | MVA pathway |

| Mevalonate kinase | EC 2.7.1.36 | Catalyzes the phosphorylation of mevalonate to form mevalonate-5-phosphate | MVA pathway |

| Phosphomevalonate kinase | EC 2.7.4.2 | Catalyzes the phosphorylation of mevalonate-5-phosphate to form mevalonate-5-diphosphate | MVA pathway |

| Mevalonate diphosphate decarboxylase | EC 4.1.1.33 | Catalyzes the decarboxylation of mevalonate-5-diphosphate to form IPP | MVA pathway |

| Isopentenyl diphosphate isomerase | EC 5.3.3.2 | Catalyzes the isomerization of IPP to DMAPP | MVA/MEP pathway |

| Farnesyl pyrophosphate synthase | EC 2.5.1.10 | Catalyzes the condensation of IPP and DMAPP to form FPP | Sesquiterpene biosynthesis |

| Patchoulol synthase | EC 4.2.3.70 | Catalyzes the cyclization of FPP to form patchoulol and other sesquiterpenes | Sesquiterpene biosynthesis |

Regulatory Factors in Patchouli Alcohol Production

The production of patchouli alcohol in Pogostemon cablin is subject to complex regulatory mechanisms involving multiple transcription factors, plant hormones, and environmental stimuli that coordinate the expression of biosynthetic genes [14] [15] [16]. Understanding these regulatory networks is essential for developing strategies to enhance patchouli alcohol production through molecular approaches.

Transcriptional Regulation

The transcriptional control of patchouli alcohol biosynthesis involves several families of transcription factors that either activate or repress the expression of key biosynthetic genes [14] [15] [16] [17]. The jasmonate ZIM-domain proteins represent a crucial class of transcriptional repressors that negatively regulate patchouli alcohol biosynthesis under non-stress conditions [14]. PatJAZ6, a member of this family, acts as a repressor that regulates jasmonate-induced biosynthesis of patchouli alcohol by interacting with basic helix-loop-helix transcription factors PatMYC2b1 and PatMYC2b2 [14].

The WRKY transcription factor family plays a pivotal role in activating patchouli alcohol biosynthesis [15] [12]. PatWRKY71 has been identified as a key transcriptional activator that binds to the promoter region of patchoulol synthase and upregulates its expression [15]. Treatment with salicylic acid significantly induces the expression of PatWRKY71, which subsequently enhances patchouli alcohol production through direct activation of patchoulol synthase gene transcription [15]. Similarly, PcWRKY44 binds to the two hundred twenty base pair promoter region of farnesyl pyrophosphate synthase and upregulates the expression of both farnesyl pyrophosphate synthase and patchoulol synthase genes [12] [1].

The basic leucine zipper transcription factor family also contributes to the regulatory network controlling patchouli alcohol biosynthesis [12]. PcbZIP44 binds to the promoter of patchoulol synthase and represses its expression, resulting in decreased levels of patchouli alcohol [12]. This finding highlights the existence of both positive and negative regulatory mechanisms that fine-tune patchouli alcohol production in response to cellular and environmental conditions.

The AP2/ERF transcription factor PatDREB represents another important regulator of patchouli alcohol biosynthesis [16] [17]. PatDREB functions as a transcriptional activator that binds to the patchoulol synthase promoter and regulates patchouli alcohol biosynthesis through modulation of gene expression [16] [17]. This transcription factor also interacts with jasmonate ZIM-domain 4 protein and can physically interact with the MYB-related transcription factor PatSWC4 to synergistically facilitate patchouli alcohol biosynthesis [16] [17].

Hormonal Regulation

Plant hormones serve as critical signaling molecules that coordinate patchouli alcohol biosynthesis in response to developmental and environmental cues [14] [15] [16]. Methyl jasmonate represents the most well-characterized hormonal regulator of patchouli alcohol production [14] [16]. Treatment with methyl jasmonate induces the expression of patchoulol synthase and increases patchouli alcohol biosynthesis through activation of the jasmonate signaling pathway [14] [16]. This hormone promotes the degradation of jasmonate ZIM-domain repressor proteins, thereby releasing basic helix-loop-helix transcription factors to activate the expression of biosynthetic genes [14].

Salicylic acid has emerged as another important hormonal regulator of patchouli alcohol biosynthesis [15]. Salicylic acid treatment enhances patchouli alcohol production by activating the transcription factor PatWRKY71, which binds to the patchoulol synthase promoter and upregulates its expression [15]. The salicylic acid-mediated enhancement of patchouli alcohol production demonstrates the involvement of defense-related signaling pathways in regulating secondary metabolite biosynthesis.

Environmental and Developmental Factors

The production of patchouli alcohol in Pogostemon cablin varies significantly among different tissues and developmental stages [12] [6] [1]. Gene expression analysis reveals that farnesyl pyrophosphate synthase shows differential expression patterns across various tissues, with highest expression levels observed in flowers compared to leaves, stems, and roots [1] [2]. This tissue-specific expression pattern correlates with the accumulation of patchouli alcohol and related sesquiterpenes in different plant organs.

Transcriptome analysis of two different chemical types of Pogostemon cablin has revealed that more differentially expressed genes are upregulated in the mevalonate pathway in roots, while more genes involved in the methylerythritol phosphate pathway are upregulated in leaves [6]. This differential pathway utilization suggests that tissue-specific metabolic reprogramming contributes to the spatial distribution of patchouli alcohol production within the plant.

Environmental stress conditions can also influence patchouli alcohol biosynthesis through activation of stress-responsive transcriptional networks [15] [18]. Disease infection, such as Corynespora leaf spot disease, significantly reduces patchouli alcohol content by fifty-one percent, correlating with a ninety-four percent decrease in patchoulol synthase gene expression and a seventy-nine percent reduction in farnesyl pyrophosphate synthase gene expression [18]. These findings demonstrate that biotic stress can dramatically impact patchouli alcohol production through suppression of key biosynthetic genes.

| Table 2: Transcription Factors Regulating Patchouli Alcohol Biosynthesis | |||

|---|---|---|---|

| Transcription Factor | Family | Regulatory Role | Regulation Mechanism |

| PatJAZ6 | JAZ | Repressor of JA-induced biosynthesis of patchouli alcohol | Interacts with PatMYC2b1 and PatMYC2b2 to repress JA-induced biosynthesis |

| PatMYC2b1 | bHLH | Activator of patchouli alcohol biosynthesis genes | Activates expression of biosynthetic genes when released from JAZ repression |

| PatMYC2b2 | bHLH | Activator of patchouli alcohol biosynthesis genes | Activates expression of biosynthetic genes when released from JAZ repression |

| PatWRKY71 | WRKY | Binds to PatPTS promoter and upregulates its expression | Activated by SA treatment, binds to PatPTS promoter to enhance expression |

| PatWRKY44 | WRKY | Binds to PcFPPS promoter and upregulates PcFPPS and PcPTS expression | Promotes biosynthesis of patchouli alcohol by upregulating FPPS and PTS |

| PcbZIP44 | bZIP | Binds to PcPTS promoter and represses its expression | Represses PTS expression, resulting in lower levels of patchoulol |

| PatDREB | AP2/ERF | Activator binding to PatPTS promoter, regulating patchoulol biosynthesis | Binds to PatPTS promoter and interacts with JAZ4 |

| PatSWC4 | MYB-related | Interacts with PatDREB to synergistically facilitate patchoulol biosynthesis | Forms complex with PatDREB that can be inhibited by PatJAZ4 |

Genetic Engineering Approaches

The development of genetic engineering strategies for enhancing patchouli alcohol production has become increasingly important due to the growing demand for this valuable compound and the limitations of traditional extraction methods [19] [20] [21]. Various approaches have been employed to increase patchouli alcohol yield through metabolic engineering in both native and heterologous host systems.

Native Plant Engineering

Genetic engineering approaches in Pogostemon cablin have focused primarily on modulating the expression levels of key biosynthetic genes and regulatory factors [12] [1]. Transient overexpression of farnesyl pyrophosphate synthase in Pogostemon cablin leaves has demonstrated significant success, resulting in approximately forty-seven percent increase in patchouli alcohol content [1] [2]. This approach validates the potential for enhancing patchouli alcohol production through targeted gene overexpression in the native host.

Virus-induced gene silencing has been employed to investigate the functional roles of regulatory factors in patchouli alcohol biosynthesis [14]. Silencing of PatJAZ6 using this approach led to increased patchouli alcohol biosynthesis, confirming the repressive role of this transcription factor in regulating sesquiterpene production [14]. Conversely, overexpression analysis of PatJAZ6 resulted in decreased patchouli alcohol accumulation, further supporting its negative regulatory function [14].

The manipulation of transcriptional activators has also shown promise for enhancing patchouli alcohol production [15] [12]. Overexpression of PatWRKY44 in Pogostemon cablin upregulated the expression levels of both farnesyl pyrophosphate synthase and patchoulol synthase genes, subsequently promoting the biosynthesis of patchouli alcohol [12] [1]. These findings demonstrate that targeting transcriptional regulators can provide effective strategies for coordinating the expression of multiple biosynthetic genes simultaneously.

Microbial Production Systems

Heterologous production of patchouli alcohol in microbial systems has emerged as a promising alternative to plant-based production methods [19] [20] [22] [4]. Escherichia coli has been extensively engineered for patchouli alcohol production through introduction of patchoulol synthase and enhancement of the mevalonate pathway [19] [20]. Metabolically engineered Escherichia coli strains expressing mutant patchouli alcohol synthase derived from Pogostemon cablin and farnesyl pyrophosphate synthase have been developed to improve production efficiency [19].

The implementation of solid-liquid phase partitioning cultivation in Escherichia coli has further enhanced patchouli alcohol recovery from fermentation processes [20]. This approach involves screening polymeric adsorbers to maximize patchouli alcohol recovery, with Diaion HP20 adsorber demonstrating the highest recovery efficiency [20]. Fed-batch bioreactor cultivation of engineered Escherichia coli strains has achieved patchouli alcohol titers of forty point two milligrams per liter with productivity of twenty point one milligrams per liter per day [20].

Saccharomyces cerevisiae represents another important microbial host for patchouli alcohol production [22] [4]. Global metabolic engineering strategies have been applied to modify yeast strains for enhanced patchouli alcohol synthesis [22] [4]. The expression of nine genes involved in patchouli alcohol synthesis was modulated using global metabolic engineering approaches, resulting in a strain that produced forty-two point one milligrams per liter of patchouli alcohol with a production rate of eight point four two milligrams per liter per day and a yield of two point zero five milligrams per gram glucose [22] [4].

Plant Platform Engineering

Heterologous expression in plant systems has demonstrated significant potential for large-scale patchouli alcohol production [21]. Artemisia annua has been successfully engineered to produce patchouli alcohol through introduction of farnesyl diphosphate synthase and patchoulol synthase genes [21]. Initial engineering efforts targeting cytosolic production achieved patchouli alcohol levels of twenty-three point five one to fifty-two point five eight micrograms per gram dry weight [21].

The targeting of biosynthetic enzymes to chloroplast compartments has resulted in dramatically enhanced patchouli alcohol accumulation [21]. Co-expression of chloroplast-targeted farnesyl diphosphate synthase and patchoulol synthase in Artemisia annua led to patchouli alcohol accumulation up to two hundred seventy-three micrograms per gram dry weight, representing a five to eleven-fold increase compared to cytosolic production [21]. This chloroplast engineering approach demonstrates the importance of metabolic compartmentalization in optimizing product yields.

The success of patchouli alcohol production in Artemisia annua can be attributed to the presence of numerous glandular trichomes on the epidermal cells of leaves, which provide specialized storage sites for sesquiterpene accumulation [21]. Importantly, the introduction of patchouli alcohol biosynthesis did not significantly affect artemisinin content in the transgenic plants, suggesting that dual production of valuable compounds is feasible [21].

Optimization Strategies

The optimization of patchouli alcohol production through genetic engineering requires careful consideration of metabolic flux distribution and enzyme expression levels [19] [20] [22]. In microbial systems, the enhancement of precursor supply through overexpression of mevalonate pathway genes has proven essential for achieving high patchouli alcohol titers [20] [22]. The multi-plasmid approach combining patchoulol synthase with mevalonate pathway genes increased patchouli alcohol production five-fold compared to systems relying solely on endogenous methylerythritol phosphate pathway [20].

Fermentation optimization has also contributed significantly to improving patchouli alcohol yields in engineered microbial systems [20] [22]. Evaluation of defined media compositions and optimization of culture conditions including pH and temperature have enhanced patchouli alcohol titers by three-fold in some cases [20]. These optimization efforts highlight the importance of integrating metabolic engineering with bioprocess development for maximizing production efficiency.

The development of protein interaction networks among regulatory factors presents additional opportunities for fine-tuning patchouli alcohol production [16] [23]. The discovery that PcENO3 physically interacts with patchoulol synthase and positively affects patchouli alcohol biosynthesis suggests that engineering protein-protein interactions could provide novel approaches for enhancing production [23].

| Table 3: Genetic Engineering Approaches for Patchouli Alcohol Production | |||

|---|---|---|---|

| Approach | Target Gene(s) | Host Organism | Outcome |

| Overexpression of PcFPPS in P. cablin | PcFPPS | Pogostemon cablin | ~47% increase in patchouli alcohol |

| Heterologous expression in E. coli | PTS + MVA pathway genes | Escherichia coli | 40.2 mg/L patchoulol, productivity of 20.1 mg/L/d |

| Heterologous expression in S. cerevisiae | Nine genes involved in patchoulol synthesis | Saccharomyces cerevisiae | 42.1 mg/L patchoulol, production rate of 8.42 mg/L/d |

| Heterologous expression in A. annua | FPS + PTS | Artemisia annua | Production of patchoulol at 23.51–52.58 μg/g dry weight |

| Chloroplast targeting in A. annua | tpFPS + tpPTS | Artemisia annua | Enhanced patchoulol accumulation up to 273 μg/g DW (91 μg/g FW) |

| Virus-induced gene silencing of PatJAZ6 | PatJAZ6 | Pogostemon cablin | Increased patchouli alcohol biosynthesis |

| Overexpression of PatWRKY71 | PatWRKY71 | Pogostemon cablin | Enhanced patchouli alcohol production |

Steam Distillation Methods

Steam distillation represents the most widely employed traditional method for patchouli oil extraction and subsequent patchouli alcohol recovery [4]. The process involves passing steam through dried patchouli leaves for 6-8 hours under atmospheric pressure conditions [5]. During distillation, lighter fractions emerge initially, followed by heavier components containing concentrated patchouli alcohol [4]. Research demonstrates that dried patchouli leaves fermented for 77 days at room temperature produce significantly higher yields (2.48% dry weight) compared to oven-dried leaves at 50°C for 40 hours (0.30% dry weight) [6].

The steam distillation process requires careful optimization of several parameters. The ratio of stems to leaves significantly influences the final patchouli alcohol content, with an optimal ratio of 5:6 yielding 2.39% patchouli oil containing 35.65% patchouli alcohol [5]. Temperature control during distillation proves critical, as excessive heat can cause thermal degradation of heat-sensitive sesquiterpene compounds [4].

Hydrodistillation Techniques

Hydrodistillation offers an alternative water-based extraction approach that eliminates the need for organic solvents [7]. This method typically yields approximately 0.52% patchouli oil through direct contact between plant material and boiling water [8]. While environmentally favorable, hydrodistillation generally produces lower yields compared to steam distillation methods [7].

Microwave-assisted hydrodistillation represents an enhanced variant that significantly reduces extraction time while maintaining product quality [9]. This technique employs microwave energy to accelerate the extraction process, resulting in faster and more efficient recovery of bioactive compounds [10]. The microwave-assisted approach demonstrates superior performance in terms of both extraction speed and accumulated recovery compared to conventional hydrodistillation [11].

Solvent Extraction Approaches

Solvent extraction techniques utilize organic solvents to selectively extract patchouli alcohol from plant matrices [6]. Soxhlet extraction with hexane for 15 hours yields crude hexane extract (4.97% dry weight), which can be further purified to obtain patchouli alcohol (0.05% dry weight) [6]. This method provides continuous extraction capability and allows for selective compound recovery based on solubility characteristics.

The choice of extraction solvent significantly impacts both yield and selectivity. Hexane proves particularly effective for extracting sesquiterpene compounds due to its non-polar nature and compatibility with the lipophilic characteristics of patchouli alcohol [12]. However, solvent extraction methods require additional purification steps to remove residual solvents and achieve pharmaceutical-grade purity standards.

| Extraction Method | Operating Conditions | Patchouli Alcohol Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Steam Distillation | 6-8 hours distillation, atmospheric pressure | 35.65 | Traditional, well-established | Long extraction time, thermal degradation |

| Hydrodistillation | 0.52% yield, water-based extraction | 0.52 | Water-based, environmentally friendly | Low yield, energy intensive |

| Water-Steam Distillation | Best method for fresh vs dried leaves | 2.48 (dried leaves) | Higher yield from dried leaves | Requires pre-treatment of leaves |

| Soxhlet Extraction | 15 hours with hexane extraction | 0.05 | Continuous extraction | Organic solvent consumption |

| Solvent Extraction | Various organic solvents | Variable | Selective extraction | Solvent residues |

Advanced Chromatographic and Distillation Methods

Molecular Distillation Technology

Molecular distillation represents a sophisticated separation technique operating under high vacuum conditions (10⁻³ mbar) at temperatures ranging from 80-100°C [13] [14]. This method achieves patchouli alcohol enrichment up to 73.37% through exploitation of vapor pressure differences between components [15]. The process utilizes a wiping element operating at 60-80 revolutions per minute to enhance mass transfer and reduce residence time [13].

Critical operational parameters include evaporation temperature, feeding speed, and scraping membrane rate. Optimal conditions identified through research include evaporation temperature of 65°C, feeding speed of 120 milliliters per hour, and scraping membrane rate of 150 revolutions per minute [3]. Under these conditions, molecular distillation demonstrates superior performance with respect to both mass fraction enhancement and extraction efficiency [3].

The molecular distillation process benefits from the high boiling point differential between patchouli alcohol and other sesquiterpene components [14]. Patchouli alcohol typically concentrates in the residue fraction due to its higher boiling point relative to other volatile compounds present in patchouli oil [13] [15].

Fractional Distillation Systems

Fractional distillation under reduced pressure provides an effective solvent-free method for patchouli alcohol separation and purification [16] [17]. The process separates patchouli oil into multiple fractions based on boiling point differences, with patchouli alcohol concentrating in higher boiling point fractions [16]. Research demonstrates that fractional distillation can achieve patchouli alcohol yields of 52.9% with high purity [16].

Column height significantly influences separation efficiency in fractional distillation systems [18]. Studies comparing 25-centimeter and 45-centimeter column heights reveal that the taller column produces significantly higher patchouli alcohol content (83.86%) compared to the shorter column [18]. The enhanced separation results from increased theoretical plate number and improved vapor-liquid equilibrium contact [18].

Vacuum fractional distillation operates effectively under reduced pressure conditions (2 kilopascals or 15 millimeters of mercury) with temperature ranges from 140-190°C [18]. These conditions minimize thermal degradation while achieving efficient component separation [18].

High Performance Centrifugal Partition Chromatography

High Performance Centrifugal Partition Chromatography represents an advanced liquid-liquid partitioning technique for patchouli alcohol purification [2]. This method employs two immiscible liquid phases as mobile and stationary phases, enabling separation based on partition coefficients [2]. A petroleum ether-acetonitrile solvent system demonstrates effectiveness for patchouli alcohol isolation, achieving purities up to 98% with yields around 16% [2].

The centrifugal partition chromatography process offers advantages including rapid separation, one-step purification, and elimination of solid support requirements [2]. However, the method requires organic solvent consumption and typically produces lower yields compared to distillation-based approaches [2].

Silica Gel Column Chromatography

Silica gel column chromatography provides high-resolution separation capability for patchouli alcohol purification [19]. The method employs gradient elution systems using petroleum ether-ethyl acetate-formic acid mixtures in increasing polarity sequences [19]. Typical gradient systems progress from 20:1:0.1 to 7:4:0.1 ratios of petroleum ether:ethyl acetate:0.1% formic acid [19].

This chromatographic approach achieves exceptional purity levels, with crystallized patchouli alcohol reaching greater than 99% purity [19] [20]. The method combines column chromatography separation with subsequent crystallization using normal-hexane to produce white crystalline patchouli alcohol [19]. Yields of 55.88% have been reported using seeding crystallization techniques [20].

| Method | Operating Parameters | Patchouli Alcohol Purity (%) | Yield (%) | Key Features |

|---|---|---|---|---|

| Molecular Distillation | 10⁻³ mbar, 80-100°C, 60-80 rpm | 73.37 | 73.37 | High temperature, low pressure separation |

| Fractional Distillation | Vacuum conditions, reflux ratio control | 52.9-83.86 | 52.9 | Solvent-free, efficient separation |

| High Performance Centrifugal Partition Chromatography | Petroleum ether-acetonitrile system | 98 | 16 | One-step separation, high purity |

| Silica Gel Column Chromatography | Petroleum ether-ethyl acetate gradient | >99 | 55.88 | High purity crystals, seeding method |

| Gas Chromatography-Mass Spectrometry | HP-5MS column, 280°C injection | Analytical method | N/A | Identification and quantification |

| High Performance Liquid Chromatography | Core-shell column, CH₃CN/Hexane/H₂O | Analytical method | N/A | Rapid quantitation, 10.8 min retention |

Optimization Strategies for Yield Enhancement

Microwave-Assisted Extraction Enhancement

Microwave-assisted extraction represents a significant advancement in patchouli alcohol recovery efficiency [21] [22]. This technique employs microwave energy to accelerate solvent penetration and compound extraction from plant matrices [23]. Response Surface Methodology optimization identifies optimal conditions at 600 watts microwave power for 60 seconds extraction time, achieving 0.23% patchouli alcohol content [23] [22].

The microwave-assisted approach demonstrates 166% yield enhancement compared to conventional microwave-assisted extraction methods [21]. Critical parameters influencing extraction efficiency include microwave power (180-600 watts), extraction time (25-60 seconds), and solvent-to-sample ratio [23]. The optimal extraction conditions produce results closely matching Response Surface Methodology predictions (0.25% patchouli alcohol) [22].

Microwave energy facilitates cellular disruption and enhances mass transfer rates, resulting in rapid and efficient extraction [23]. The technique significantly reduces extraction time from hours to minutes while maintaining or improving product quality [23].

Supercritical Carbon Dioxide Extraction

Supercritical carbon dioxide extraction emerges as a superior method for patchouli alcohol recovery, demonstrating exceptional yield enhancement capabilities [24] [8]. Operating conditions of 20 megapascals pressure and 80°C temperature for 120 minutes extraction time produce yields of 12.41% [24]. This represents a 584% improvement compared to conventional hydrodistillation methods (0.52% yield) [8].

The supercritical carbon dioxide method achieves high-quality patchouli oil extracts with patchouli alcohol content reaching 38.70% [25] [8]. Gas chromatography-mass spectrometry analysis confirms that patchouli alcohol constitutes the primary component in supercritical carbon dioxide extracts [8]. Additional bioactive compounds including azulene, delta-guaiene, and seychellene are efficiently co-extracted [24].

Optimization studies using Response Surface Methodology identify temperature (35-45°C), pressure (80-150 atmospheres), and extraction time (60-300 minutes) as critical variables [26]. Optimal conditions for maximum patchouli alcohol content occur at 41.45°C, 135.17 atmospheres, and 252.62 minutes, predicting 25.34% patchouli alcohol content [26].

Ionic Liquid Pretreatment Systems

Microwave radiation-accelerated ionic liquid pretreatment represents an innovative approach for enhanced patchouli alcohol extraction [21] [27]. The method employs 1-N-butyl-3-methylimidazolium chloride ionic liquid as a microwave-absorbing and cellulose dissolution medium [21]. Under optimized conditions, this technique achieves 1.94% patchouli alcohol yield, representing 166% enhancement compared to conventional microwave-assisted extraction [21].

Critical optimization parameters include particle size, solvent selection, microwave pretreatment time and power, and ionic liquid-to-sample ratio [21]. The ionic liquid facilitates cellular disruption and enhances compound solubility, resulting in improved extraction efficiency [21]. Recovery rates range from 95.71% to 103.7% with relative standard deviation below 3.0% [21].

Crystallization Optimization Techniques

Crystallization represents a crucial purification step for achieving pharmaceutical-grade patchouli alcohol [28]. Seeding techniques significantly influence crystal properties, purity, and recovery rates [28]. Critical parameters include seed mass, seed size, seeding temperature, and stirring speed [28].

Increased seed mass correlates with enhanced crystal yield (1.49% to 3.75%) and improved purity (6.30% increase) [28]. Conversely, larger seed size reduces crystal yield significantly (5.01% to 7.89%), while optimal seeding temperature produces yields ranging from 2.70% to 7.56% [28]. Cooling crystallization at -22°C for 12 days using seeding methods achieves greater than 99% purity with melting points of 52.10-55.70°C [20] [29].

Process Integration Strategies

Integrated approaches combining multiple optimization strategies demonstrate superior performance compared to individual techniques [30]. Rectification-crystallization methods achieve 99% purity and 50% yield without organic solvent consumption [30]. This approach integrates distillation separation with controlled crystallization for enhanced product quality and environmental sustainability.

Biological enhancement using Trichoderma viride delignification increases patchouli alcohol content and yield through enzymatic pre-treatment [31]. Nine-day delignification demonstrates optimal results with 0.3129% patchouli alcohol content and 1.4543% yield [31]. The biological approach enhances cellular accessibility and facilitates subsequent extraction processes.

| Optimization Strategy | Key Parameters | Patchouli Alcohol Content (%) | Yield Enhancement | Advantages |

|---|---|---|---|---|

| Microwave-Assisted Extraction | 600W, 60 seconds extraction time | 0.23-0.25 | 166% compared to conventional MAE | Rapid extraction, energy efficient |

| Supercritical CO₂ Extraction | 20 MPa, 80°C, 120 min extraction | 38.70 | 584% compared to hydrodistillation | High yield, no thermal degradation |

| Microwave Radiation-Accelerated Ionic Liquid Pretreatment | [C₄mim]Cl ionic liquid, microwave acceleration | 1.94 | 166% compared to MAE | Enhanced extraction efficiency |

| Response Surface Methodology | Power (180-600W), Time (25-60s) | 0.25 (predicted) | Optimal conditions prediction | Statistical optimization approach |

| Crystallization with Seeding | Seed mass, size, temperature control | >99 | High purity crystals | High purity product |

| Fractional Distillation Column Height Optimization | Column height 25-45 cm comparison | 83.86 | Significant increase with 45cm column | Improved separation efficiency |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 227 of 246 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website